P-Cymene

Description

Structure

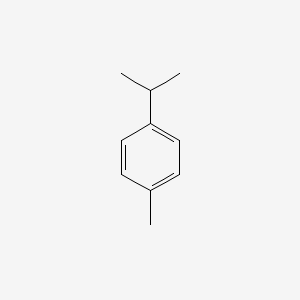

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPZCAJZSCWRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14, Array | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026645 | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

99-87-6, 4939-75-7 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004939757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Isolation of p-Cymene from Botanical Matrices: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract

p-Cymene (1-methyl-4-(1-methylethyl)-benzene), a naturally occurring aromatic organic compound, has garnered significant interest within the pharmaceutical and chemical industries for its broad-spectrum therapeutic and industrial applications.[1][2] This monoterpene is a key constituent of numerous essential oils and serves as a valuable precursor for the synthesis of other compounds.[3][4] This technical guide provides an in-depth exploration of the primary natural sources of this compound and critically evaluates the predominant and emerging methodologies for its extraction and isolation. The discourse herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and protocol validation.

Introduction to this compound: A Versatile Monoterpene

This compound is an alkylbenzene, structurally related to monoterpenes, and is the most common isomer of cymene.[1] Its characteristic sweet, citrusy aroma has led to its use as a flavoring agent in beverages and confections, as well as in cosmetics and fragrances.[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anxiolytic, anticancer, and antimicrobial properties.[1][2] These attributes underscore its potential as a lead compound in drug discovery and development.

The biosynthesis of this compound in plants is intricately linked to the metabolic pathways of other monoterpenes. In species like Thymus vulgaris, the biosynthesis proceeds from the cyclization of geranyl diphosphate (GDP) to γ-terpinene, which is then oxidized to this compound and subsequently to the phenolic monoterpenes thymol and carvacrol.[5][6] Understanding this biosynthetic pathway is crucial for selecting appropriate plant matrices and optimizing extraction strategies.

Principal Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with particularly high concentrations found in the essential oils of specific herbs and spices. The families Lamiaceae (mint family) and Apiaceae (carrot family) are prominent sources.

Lamiaceae Family: A Rich Reservoir

Members of the Lamiaceae family are renowned for their production of aromatic essential oils rich in monoterpenes.

-

Thyme (Thymus vulgaris) : The essential oil of thyme is a significant source of this compound, with concentrations varying depending on the chemotype and geographical origin.[7] Studies have reported this compound content in thyme essential oil to be as high as 25.6%.[7]

-

Oregano (Origanum vulgare) : Oregano essential oil is another major source, with this compound content often ranging from 15% to over 20%.[8][9] It is often found in conjunction with its phenolic derivatives, carvacrol and thymol.[10]

Apiaceae Family: Noteworthy Contributors

The seeds of several plants in the Apiaceae family are also excellent sources of this compound.

-

Cumin (Cuminum cyminum) : Cumin essential oil is characterized by a high this compound content, with some studies reporting levels around 20.49%.[8][9]

-

Coriander (Coriandrum sativum) : The essential oil derived from coriander seeds also contains this compound, contributing to its distinct aroma.[1]

Other Botanical Sources

Beyond these primary sources, this compound is also found in the essential oils of:

-

Angelica root and seed (Angelica archangelica)[1]

-

Bay leaf (Laurus nobilis)[1]

-

Basil (Ocimum basilicum)[1]

-

Eucalyptus species[1]

-

Grapefruit (Citrus paradisi)[1]

The selection of the plant source is a critical first step, as the concentration of this compound can vary significantly based on the plant's genetics, growing conditions, and the time of harvest.

Data Presentation: this compound Content in Select Essential Oils

| Plant Source | Family | Plant Part Used | This compound Content (%) | Reference(s) |

| Thymus vulgaris (Thyme) | Lamiaceae | Aerial parts | 8.1 - 25.6 | [7][11] |

| Origanum vulgare (Oregano) | Lamiaceae | Aerial parts | 15.12 | [8][9] |

| Cuminum cyminum (Cumin) | Apiaceae | Seeds | 20.49 | [8][9] |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | 5.79 | [8] |

Extraction Methodologies: From Conventional to Green Technologies

The choice of extraction method is paramount as it directly influences the yield, purity, and chemical profile of the isolated this compound. The selection is often a trade-off between efficiency, cost, and environmental impact.

Hydrodistillation and Steam Distillation: The Conventional Approach

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils from plant materials.[12][13]

Principle: These methods rely on the principle of co-distillation of volatile compounds with water. In hydrodistillation, the plant material is in direct contact with boiling water.[14][15] In steam distillation, steam is passed through the plant material, causing the volatile compounds to vaporize.[16] The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.

Experimental Protocol: Hydrodistillation of Cumin Seeds

-

Preparation of Plant Material: Grind 100g of dried cumin seeds to a coarse powder.

-

Apparatus Setup: Place the powdered cumin seeds in a round-bottom flask of a Clevenger-type apparatus.[12] Add 1 L of distilled water.

-

Distillation: Heat the flask to boiling and maintain a steady rate of distillation for 3-4 hours.[14]

-

Collection: The essential oil will collect in the graduated tube of the Clevenger apparatus.

-

Separation and Drying: Separate the oil from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C.

Causality Behind Experimental Choices: The Clevenger apparatus is specifically designed for the extraction of essential oils that are less dense than water. The 3-4 hour distillation time is a balance between maximizing yield and minimizing potential thermal degradation of sensitive compounds. Anhydrous sodium sulfate is an effective and inert drying agent for organic liquids.

Diagram: Hydrodistillation Workflow

Caption: Workflow for this compound extraction via hydrodistillation.

Solvent Extraction: A High-Yield Alternative

Solvent extraction can provide higher yields of essential oils compared to distillation methods, as it can also extract non-volatile components.

Principle: This method involves the use of an organic solvent (e.g., hexane, ethanol) to dissolve the essential oil from the plant material. The choice of solvent is critical and is based on its selectivity for the target compounds and its ease of removal.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material: Place finely ground plant material in a thimble.

-

Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., n-hexane).[12] A condenser is placed on top of the extractor.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. The solvent extracts the essential oil and is then siphoned back into the flask. This cycle is repeated multiple times.

-

Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the concentrated essential oil.

Causality Behind Experimental Choices: Soxhlet extraction allows for a continuous and efficient extraction process with a relatively small amount of solvent. n-Hexane is often chosen for its low boiling point and high affinity for nonpolar compounds like this compound.

Supercritical Fluid Extraction (SFE): A Green and Selective Technology

Supercritical fluid extraction, particularly using carbon dioxide (CO2), has emerged as a superior "green" alternative to conventional methods.[17][18]

Principle: A supercritical fluid is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. Supercritical CO2 has liquid-like density and solvating power, and gas-like viscosity and diffusivity, making it an excellent solvent for extracting nonpolar compounds like this compound.[19][20] By manipulating the temperature and pressure, the solvent properties of supercritical CO2 can be finely tuned to selectively extract specific compounds.[21]

Experimental Protocol: Supercritical CO2 Extraction

-

Preparation of Plant Material: Load the ground plant material into the extraction vessel.

-

System Pressurization and Heating: CO2 is pumped into the system and brought to its supercritical state (typically above 31.1°C and 73.8 bar).[19]

-

Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the essential oil.

-

Separation: The CO2-oil mixture is then passed into a separator vessel where the pressure is reduced, causing the CO2 to return to its gaseous state and the essential oil to precipitate.

-

Collection: The extracted essential oil is collected from the separator. The CO2 can be recycled back into the system.

Causality Behind Experimental Choices: The use of CO2 as a solvent is advantageous as it is non-toxic, non-flammable, inexpensive, and easily removed from the final product, leaving no solvent residue.[20] The ability to tune its solvent properties allows for high selectivity, yielding a purer extract.

Diagram: Supercritical CO2 Extraction Workflow

Caption: Schematic of a supercritical CO2 extraction system.

Analytical Quantification of this compound

Accurate quantification of this compound in the extracted essential oils is crucial for quality control and for guiding the optimization of extraction parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.[10][22][23]

Principle: In GC, the volatile components of the essential oil are separated based on their boiling points and their interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[24]

Method Validation: A robust GC-MS method for this compound quantification should be validated for linearity, accuracy, precision, and robustness to ensure reliable results.[25]

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile analysis, HPLC can also be a valuable tool for quantifying this compound, especially in complex matrices like nanoemulsions.[26][27][28]

Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For this compound, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is typically used.[26][27]

Conclusion and Future Perspectives

The selection of a suitable natural source and an efficient extraction method are critical for obtaining high-purity this compound for pharmaceutical and industrial applications. While conventional methods like hydrodistillation remain prevalent due to their simplicity and low cost, green technologies such as supercritical CO2 extraction offer significant advantages in terms of selectivity, yield, and environmental sustainability. Future research should focus on the optimization of these green extraction technologies and the exploration of novel, high-yielding botanical sources of this compound. The continued development of validated analytical methods will be essential for ensuring the quality and consistency of this compound-containing products.

References

- 1. Para Cymene - Lab Effects Terpene Glossary [labeffects.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. repository.brieflands.com [repository.brieflands.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Mane Kancor's advanced Supercritical CO2 Extraction capability [manekancor.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. CO2 Extraction Process for Medicinal Plants - Essentia Pura [essentiapura.com]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative Determination of this compound, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. Analytical Method for Quantifying Monoterpenoids (this compound and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

P-Cymene antioxidant and anti-inflammatory mechanisms

An In-Depth Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of p-Cymene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a naturally occurring aromatic monoterpene found in the essential oils of over 100 plants, including Thymus and Origanum species, has garnered significant scientific interest for its broad pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the core molecular mechanisms underpinning the antioxidant and anti-inflammatory properties of this compound. We will dissect the key signaling pathways modulated by this compound, detail robust experimental protocols for its evaluation, and present a synthesis of in vitro and in vivo data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction to this compound

This compound (1-methyl-4-(1-methylethyl)-benzene) is an alkyl-substituted aromatic compound that serves as a key precursor to other bioactive monoterpenes like carvacrol and thymol.[1] Beyond its role as a botanical constituent, it is utilized in the food and fragrance industries.[1][3] A growing body of evidence demonstrates its efficacy as an antioxidant, anti-inflammatory, antimicrobial, and antinociceptive agent, positioning it as a promising candidate for further pharmacological development.[2][3] This guide focuses specifically on its dual capacity to mitigate oxidative stress and quell inflammatory responses.

The Antioxidant Mechanisms of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases. This compound combats oxidative stress through a two-pronged approach: direct radical scavenging and the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

While this compound exhibits some direct free radical scavenging activity, its primary antioxidant strength lies in its influence on cellular enzymatic machinery. Standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are employed to quantify this direct scavenging potential. These assays rely on a colorimetric change when the radical is neutralized by an antioxidant, allowing for the calculation of an IC50 value (the concentration required to scavenge 50% of the radicals).

Enhancement of Endogenous Antioxidant Enzymes

A more significant mechanism is this compound's ability to bolster the cell's intrinsic antioxidant defenses. The first line of enzymatic defense against ROS includes Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4]

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): This enzyme is responsible for the rapid decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the more damaging hydroxyl radical.

In vivo studies have demonstrated that treatment with this compound significantly increases the activity of both SOD and CAT in tissues like the hippocampus.[5][6][7] This upregulation fortifies the cell against oxidative insults. For instance, in a study using a mouse model, this compound administered at doses of 50, 100, and 150 mg/kg led to a dose-dependent increase in both SOD and CAT activity.[6][7]

Reduction of Oxidative Stress Markers

The efficacy of an antioxidant is ultimately validated by its ability to reduce the downstream damage caused by ROS. Key markers of oxidative damage include:

-

Lipid Peroxidation: Measured via Thiobarbituric Acid Reactive Substances (TBARS), this assay quantifies malondialdehyde (MDA), a major end-product of the oxidative degradation of polyunsaturated fatty acids in cell membranes.[5]

-

Nitrite Content: This serves as an indicator of nitric oxide (NO) production, which, in excess, can lead to nitrosative stress.

Treatment with this compound has been shown to significantly reduce the levels of TBARS and nitrite content in vivo, indicating a protective effect against cellular membrane damage and nitrosative stress.[5][6]

Experimental Workflow: Evaluating In Vivo Antioxidant Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo antioxidant properties of this compound.

Caption: Workflow for in vivo evaluation of this compound's antioxidant activity.

The Anti-inflammatory Mechanisms of this compound

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a wide range of pathologies. This compound exerts potent anti-inflammatory effects primarily by inhibiting the master regulatory pathways of inflammation: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8][9]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10]

This compound intervenes by inhibiting the LPS-induced phosphorylation and degradation of IκBα.[8] By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks NF-κB nuclear translocation and subsequent gene transcription, thereby shutting down the production of key inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), represents another critical signaling cascade that regulates inflammation. LPS activation of Toll-like receptor 4 (TLR4) triggers a phosphorylation cascade that activates these MAPKs. Activated MAPKs, in turn, activate transcription factors like AP-1, which also drive the expression of pro-inflammatory genes.

Studies show that this compound significantly inhibits the LPS-induced phosphorylation of ERK, p38, and JNK in macrophage cell lines.[8][9] This blockade of MAPK activation provides a parallel mechanism to the NF-κB inhibition for suppressing the inflammatory response.

Downstream Effects on Cytokine Production

The combined inhibition of NF-κB and MAPK pathways results in a marked reduction in the production and secretion of pro-inflammatory cytokines. Both in vitro studies using LPS-stimulated RAW 264.7 macrophages and in vivo animal models have confirmed that this compound significantly suppresses the levels of:

Furthermore, in vivo studies have revealed that this compound can also increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) , which plays a crucial role in resolving inflammation and promoting immune homeostasis.[8][9]

Inhibition of Other Inflammatory Mediators

Beyond cytokines, this compound's anti-inflammatory action extends to other mediators. It has been shown to reduce the production of nitric oxide (NO) in activated macrophages.[11] There is also evidence suggesting it may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins and leukotrienes, respectively—key drivers of pain and inflammation.[12][13][14]

Signaling Pathway: this compound's Anti-inflammatory Action

The following diagram provides a visual summary of how this compound disrupts pro-inflammatory signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. leafwell.com [leafwell.com]

- 4. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]

- 5. tandfonline.com [tandfonline.com]

- 6. Evaluation of this compound, a natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits pro-fibrotic and inflammatory mediators to prevent hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-hyperalgesic and anti-inflammatory profiles of this compound: Evidence for the involvement of opioid system and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anti-oxidant Monoterpene this compound Reduced the Occurrence of Colorectal Cancer in a Hyperlipidemia Rat Model by Reducing Oxidative Stress and Expression of Inflammatory Cytokines | Anticancer Research [ar.iiarjournals.org]

- 13. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Landscape of p-Cymene and its Derivatives: A Technical Guide for Drug Discovery

Abstract

p-Cymene, a naturally occurring aromatic organic compound found in over 100 plant species, has emerged as a molecule of significant interest in the quest for novel antimicrobial agents.[1] This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound and its key derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. The aim is to furnish the scientific community with the foundational knowledge and practical methodologies required to harness the therapeutic potential of this compound and its analogs in an era of mounting antimicrobial resistance.

Introduction: The Imperative for Novel Antimicrobials and the Promise of this compound

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the exploration of natural products as a rich reservoir for new therapeutic agents. This compound [1-methyl-4-(1-methylethyl)-benzene], a monoterpene found in plants like thyme and oregano, has a long history in traditional medicine and is now being rigorously investigated for its diverse pharmacological properties, including its antimicrobial effects.[1] While this compound itself exhibits a modest antimicrobial profile, it serves as a crucial precursor to more potent derivatives and often acts synergistically to enhance the efficacy of other antimicrobial compounds.[2][3][4] This guide will elucidate the nuances of its activity, providing a clear perspective on its potential applications.

The Antimicrobial Spectrum of this compound: A Broad but Nuanced Activity

This compound has demonstrated activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[5][3] However, its efficacy is often lower than that of its hydroxylated derivatives, carvacrol and thymol.[2][6][7][8]

Antibacterial Activity

Studies have shown that this compound can inhibit the growth of foodborne pathogens and other clinically relevant bacteria. For instance, it has shown activity against Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli.[2] However, the concentrations required for inhibition are often significantly higher compared to its derivatives. It is crucial to note that in many essential oils where this compound is a major constituent, the overall antimicrobial effect is often attributed to the synergistic action of multiple components rather than this compound alone.[2][9]

Antifungal Activity

The antifungal properties of this compound have also been documented, with activity against various yeast and mold species.[5][3] Similar to its antibacterial action, its antifungal efficacy is generally considered weaker than that of carvacrol and thymol.[8][10] These derivatives, with their phenolic hydroxyl group, exhibit more potent disruption of fungal cell membranes.[10]

Key Derivatives of this compound: The Power of Hydroxylation

The introduction of a hydroxyl group to the this compound scaffold dramatically enhances its antimicrobial potency. Carvacrol and thymol, isomers that are biosynthetically derived from this compound, are prime examples of this structure-activity relationship.[11]

Carvacrol and Thymol: Potent Antimicrobial Phenols

Carvacrol and thymol are well-established antimicrobial agents with a broad spectrum of activity against bacteria and fungi, including antibiotic-resistant strains.[6][7][8] Their primary mechanism of action involves the disruption of the cytoplasmic membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10][12][13] The hydroxyl group is critical for this activity, as it interacts with the polar head groups of the lipid bilayer.[11]

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial activity of this compound and its derivatives is primarily attributed to their interaction with microbial cell membranes.[3][12] Their lipophilic nature allows them to partition into the lipid bilayer, causing a cascade of disruptive events.

Membrane Destabilization

This compound, due to its hydrophobicity, can swell the cytoplasmic membrane, increasing its fluidity.[2] This pre-destabilization of the membrane is thought to facilitate the entry of more potent antimicrobial compounds, such as carvacrol, into the cell, explaining their synergistic effects.[3]

Disruption of Proton Motive Force and ATP Synthesis

Carvacrol and thymol, with their phenolic hydroxyl group, can act as proton exchangers, dissipating the pH gradient and electrical potential across the cytoplasmic membrane. This collapse of the proton motive force disrupts ATP synthesis and other essential energy-dependent processes within the microbial cell.

Inhibition of Cellular Processes

Beyond membrane damage, these compounds can also interfere with intracellular targets. There is evidence to suggest that they can inhibit enzymes and interact with proteins, further contributing to their antimicrobial effects.[13]

Diagram: Proposed Mechanism of Action of this compound and its Derivatives

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial properties of this compound and its derivatives, standardized and validated methodologies are essential. The following protocols are based on established guidelines for antimicrobial susceptibility testing of essential oils.[14][15][16][17][18]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and reliable technique.[14][16]

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound (this compound, carvacrol, etc.) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the stock solution to the first well and perform twofold serial dilutions across the plate by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity). The use of a growth indicator dye like resazurin or tetrazolium can aid in visualizing the endpoint.[18]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay.[14][16]

Protocol: MBC Determination

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Plating: Spot-plate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Endpoint Determination: The MBC is the lowest concentration that results in no visible bacterial growth on the agar plate.

Diagram: Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Data Presentation: Summarizing Antimicrobial Activity

For effective comparison and analysis, quantitative data on the antimicrobial spectrum of this compound and its derivatives should be presented in a clear and structured format.

Table 1: Comparative Antimicrobial Activity of this compound and its Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| This compound | >500 | >500 | >1000 | [2][19] |

| Carvacrol | 125 | 125 | 250 | [6][7] |

| Thymol | 250 | 125 | ≥2000 | [6][7] |

Note: The values presented are illustrative and can vary depending on the specific strains and testing conditions.

Synergistic Interactions: A Key Attribute of this compound

A significant aspect of this compound's antimicrobial potential lies in its ability to act synergistically with other compounds.[2] It has been shown to enhance the activity of carvacrol, thymol, and even conventional antibiotics.[2][20] This synergistic effect is likely due to this compound's ability to permeabilize the bacterial membrane, thereby facilitating the entry of other antimicrobial agents.[3]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The comparison between this compound and its hydroxylated derivatives provides a classic example of a structure-activity relationship.[11][21][22][23] The key takeaways for drug design include:

-

The Hydroxyl Group is Crucial: The presence of a phenolic hydroxyl group is paramount for potent antimicrobial activity.

-

Lipophilicity Matters: The overall lipophilicity of the molecule influences its ability to interact with and disrupt the cell membrane.

-

Isomeric Position Influences Activity: The position of the hydroxyl group (as seen in the isomers carvacrol and thymol) can lead to variations in the spectrum and potency of antimicrobial activity.[6][7]

Conclusion and Future Directions

This compound, while possessing modest intrinsic antimicrobial activity, is a molecule of considerable interest due to its role as a precursor to potent derivatives and its capacity for synergistic interactions.[2][1] This technical guide has provided a comprehensive overview of its antimicrobial spectrum, mechanism of action, and methodologies for its evaluation. Future research should focus on the synthesis of novel this compound derivatives with enhanced antimicrobial properties and reduced toxicity. Furthermore, in-depth studies into the synergistic mechanisms of this compound with other antimicrobials could pave the way for novel combination therapies to combat multidrug-resistant infections. The exploration of advanced delivery systems, such as nanoformulations, may also enhance the bioavailability and efficacy of these promising natural compounds.[4][24]

References

- 1. researchgate.net [researchgate.net]

- 2. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Health beneficial and pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Cymene? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synergistic effect of eugenol, carvacrol, thymol, this compound and γ-terpinene on inhibition of drug resistance and biofilm formation of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide to p-Cymene: CAS Number and Spectroscopic Data

Introduction

This compound, systematically named 1-methyl-4-(1-methylethyl)benzene, is a naturally occurring aromatic organic compound.[1][2] Classified as an alkylbenzene related to monoterpenes, its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group.[1][2][3] This colorless liquid, known for its mild, pleasant odor, is a constituent of essential oils from cumin and thyme.[1][2][3] In industrial applications, it serves as a solvent and an intermediate in the synthesis of other chemicals.[4] For researchers, particularly in drug development and materials science, this compound is a common ligand for ruthenium, forming half-sandwich compounds with notable catalytic activity.[1]

A precise understanding of its physicochemical and spectral properties is paramount for its application and quality control. This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed spectroscopic data, grounded in authoritative sources to ensure scientific integrity for research and development professionals.

Chemical Identity

-

IUPAC Name: 1-methyl-4-(1-methylethyl)benzene[5]

-

Synonyms: 4-Isopropyltoluene, 1-Isopropyl-4-methylbenzene, p-Cymol[3][6]

-

Molecular Weight: 134.22 g/mol [3]

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a complete analytical picture. The causality behind this multi-faceted approach is rooted in the principle of complementary data; where one technique is ambiguous, another provides clarity.

Caption: General workflow for spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the aromatic methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11 | d (J = 7.8 Hz) | 2H | Ar-H (ortho to CH₃) |

| 7.11 | d (J = 7.8 Hz) | 2H | Ar-H (ortho to CH(CH₃)₂) |

| 2.87 | sept (J = 6.9 Hz) | 1H | CH(CH₃)₂ |

| 2.32 | s | 3H | Ar-CH₃ |

| 1.23 | d (J = 6.9 Hz) | 6H | CH(CH₃)₂ |

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[7]

Interpretation:

-

The two doublets for the aromatic protons at 7.11 ppm, which appear as a pseudo-quartet, confirm the para-substitution pattern on the benzene ring.

-

The septet at 2.87 ppm is characteristic of a methine proton coupled to six equivalent protons (a doublet of methyl groups).

-

The singlet at 2.32 ppm corresponds to the three protons of the methyl group attached directly to the aromatic ring, which have no adjacent protons to couple with.

-

The doublet at 1.23 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropyl substituent, coupled to the single methine proton.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum at a frequency of 400 MHz. A standard acquisition includes a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, this compound exhibits six distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 145.87 | C-isopropyl (quaternary) |

| 135.15 | C-methyl (quaternary) |

| 128.97 | Ar-CH (ortho to CH(CH₃)₂) |

| 126.27 | Ar-CH (ortho to CH₃) |

| 33.68 | C H(CH₃)₂ |

| 24.10 | CH(C H₃)₂ |

| 20.95 | Ar-C H₃ |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database.[7]

Interpretation:

-

The signals at 145.87 and 135.15 ppm are in the aromatic region for quaternary carbons, corresponding to the carbon atoms bearing the isopropyl and methyl groups, respectively.

-

The two signals at 128.97 and 126.27 ppm are for the protonated aromatic carbons.

-

The aliphatic signals at 33.68, 24.10, and 20.95 ppm correspond to the isopropyl methine, isopropyl methyl, and aromatic methyl carbons, respectively.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating protons to collapse C-H coupling, resulting in sharp singlets for each carbon. A larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3010 | C-H stretch | Aromatic |

| 2962 - 2872 | C-H stretch | Aliphatic (sp³) |

| 1620, 1515, 1465 | C=C stretch | Aromatic Ring |

| 1385, 1365 | C-H bend | Isopropyl (gem-dimethyl split) |

| 815 | C-H bend (out-of-plane) | 1,4-disubstituted (para) |

Data sourced from the NIST Chemistry WebBook.[8][9]

Interpretation:

-

The sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.

-

The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and isopropyl groups.

-

The characteristic C=C stretching vibrations of the benzene ring appear in the 1620-1465 cm⁻¹ region.

-

A key diagnostic feature is the splitting of the C-H bending vibration around 1380 cm⁻¹, which confirms the presence of a gem-dimethyl group (part of the isopropyl substituent).

-

The strong absorption at 815 cm⁻¹ is highly characteristic of para-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Table 4: Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 134 | 30 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ (Base Peak) |